![molecular formula C14H12N2O3 B1439225 5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid CAS No. 1172009-92-5](/img/structure/B1439225.png)
5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid
Descripción general
Descripción
5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid is a compound with the molecular formula C14H12N2O3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Physical And Chemical Properties Analysis
The physical properties of this compound include a predicted boiling point of 398.4±37.0 °C and a predicted density of 1.346±0.06 g/cm3 . The compound has a molecular weight of 256.26 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid is involved in the synthesis of various pyridine amide derivatives. These derivatives are synthesized through a simple and cost-effective method, showing potential for coordination with metal ions. This is evident from a study that synthesized four new pyridine amide derivatives through amide coupling of pyridine-2-carboxylic acid and pyridine-4-carboxylic acid chlorides with aromatic amines. The study provided detailed analysis using techniques like FT-IR, NMR spectroscopy, elemental, TGA, and X-ray analysis, confirming the formation of amide compounds with high potential for metal ion coordination (Kwiatek et al., 2017).
Crystal Structures and Electrochemical Activities
- The compound also plays a role in forming structures that are essential in electrochemical activities. For instance, a study on Co(II) and Cu(II) complexes with 5-aminosalicylate derivatives used this compound. The study highlighted the synthesis, crystal structures, and the electrochemical properties of these complexes, providing insights into their potential applications in electrochemistry (Zhao et al., 2013).
Antimicrobial Activity
- Research has demonstrated the antimicrobial potential of compounds synthesized using this compound. A study synthesized new pyridine derivatives, which were then tested for their in vitro antimicrobial activity. These compounds displayed variable and modest activity against specific strains of bacteria and fungi, indicating their potential use in antimicrobial applications (Patel et al., 2011).
Direcciones Futuras
The future directions of research on 5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid could involve further exploration of its synthesis methods, chemical reactions, and potential applications. This could include investigating its potential as a chelating agent, given the known properties of related compounds .
Mecanismo De Acción
Target of Action
“5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid” is a pyridine carboxylic acid derivative . Pyridine carboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . The targets of these compounds can vary widely depending on their specific structures and functional groups.
Mode of Action
Pyridine carboxylic acids often interact with their targets through the carboxylic acid and pyridine functional groups . These interactions can involve hydrogen bonding, ionic interactions, and π-π stacking among others.
Biochemical Pathways
Without specific information on “this compound”, it’s challenging to determine the exact biochemical pathways it affects. Pyridine carboxylic acids can participate in a variety of biochemical reactions due to their versatile functional groups .
Propiedades
IUPAC Name |
5-[(3-methylbenzoyl)amino]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-9-3-2-4-10(7-9)13(17)16-11-5-6-12(14(18)19)15-8-11/h2-8H,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCWZMPKWOBAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1439143.png)

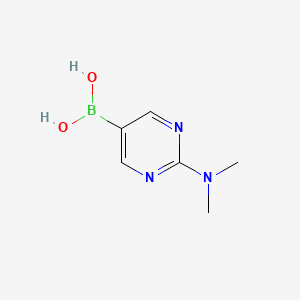
![[(3-Fluorophenyl)methyl]boronic acid](/img/structure/B1439148.png)


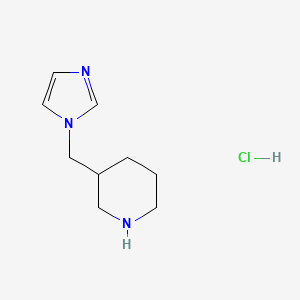
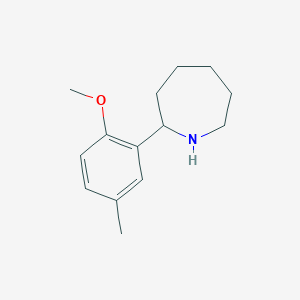

![2-[4-(Sec-butyl)phenoxy]-5-methylaniline](/img/structure/B1439157.png)
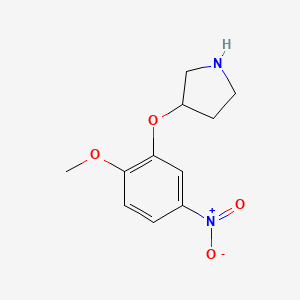
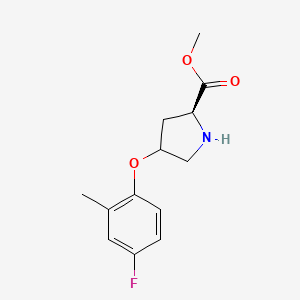
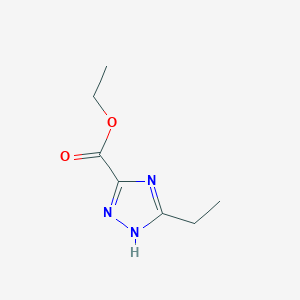
![(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B1439163.png)
